

Application Note and Protocol: Purification of 4-Aminoacetanilide via Recrystallization

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.^{[1][2][3]} The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of pharmaceutical ingredients. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of 4-Aminoacetanilide using water as the recrystallization solvent. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.^{[4][5]} 4-Aminoacetanilide is sparingly soluble in cold water but its solubility increases significantly in hot water, making water an ideal solvent for its recrystallization.^{[1][6][7]}

Key Experimental Data

The following table summarizes the key quantitative data for this protocol.

Parameter	Value	Reference
Chemical Name	4-Aminoacetanilide	[3]
CAS Number	122-80-5	[8]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[8]
Molar Mass	150.18 g/mol	[3]
Appearance	White to pale yellow or pink to brown crystalline solid	[1][7]
Melting Point (pure)	164-167 °C	[8][9]
Solubility in cold water (25 °C)	0.1-1 g/100 mL	[3]
Recrystallization Solvent	Water	[7]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of 4-Aminoacetanilide.

3.1. Materials and Equipment

- Crude 4-Aminoacetanilide
- Deionized water
- Erlenmeyer flasks (250 mL and 125 mL)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and filter flask
- Filter paper
- Glass funnel

- Fluted filter paper
- Spatula
- Watch glass
- Ice bath
- Melting point apparatus

3.2. Procedure

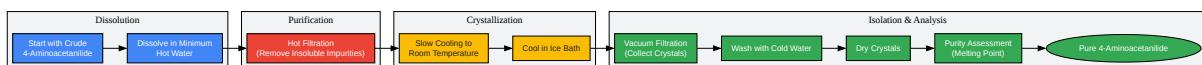
- Dissolution:
 - Place approximately 5.0 g of crude 4-Aminoacetanilide into a 250 mL Erlenmeyer flask.
 - Add a magnetic stir bar to the flask.
 - Add approximately 100 mL of deionized water.
 - Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.
 - If the solid does not completely dissolve upon boiling, add small portions of hot water dropwise until a clear solution is obtained. Use the minimum amount of hot water necessary to dissolve the solid to ensure a good yield.[10][11]
- Decolorization (Optional):
 - If the hot solution is colored, it indicates the presence of colored impurities.
 - Remove the flask from the heat and allow it to cool slightly to prevent bumping.
 - Add a small amount (spatula tip) of activated charcoal to the solution.
 - Bring the solution back to a boil for a few minutes while stirring. The charcoal will adsorb the colored impurities.[12][13]
- Hot Filtration:

- This step is crucial to remove insoluble impurities and activated charcoal (if used).
- Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.
- Preheat the filtration apparatus by pouring a small amount of boiling water through it. This prevents premature crystallization of the product in the funnel.
- Quickly pour the hot solution of 4-Aminoacetanilide through the fluted filter paper.
- If crystallization occurs in the funnel, it can be dissolved by adding a small amount of hot water.

- Crystallization:
 - Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5]
 - Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[11][12]
- Collection of Crystals (Vacuum Filtration):
 - Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water.
 - Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
 - Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities from the mother liquor.[10][12]
 - Continue to draw air through the crystals for several minutes to help dry them.
- Drying:
 - Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

- Spread the crystals thinly to facilitate drying.
- Allow the crystals to air dry completely or dry them in a desiccator.
- Purity Assessment:
 - Once the crystals are completely dry, weigh them to determine the percent recovery.
 - Measure the melting point of the recrystallized 4-Aminoacetanilide. A sharp melting point range close to the literature value (164-167 °C) indicates a high degree of purity.^{[8][9]} Impurities typically cause a depression and broadening of the melting point range.^[11]

Workflow Diagram



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Caption: Workflow for the purification of 4-Aminoacetanilide by recrystallization.

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